Cas no 816-19-3 (methyl 2-ethylhexanoate)

methyl 2-ethylhexanoate structure
methyl 2-ethylhexanoate structure
Product Name:methyl 2-ethylhexanoate
CAS-Nr.:816-19-3
MF:C9H18O2
MW:158.238023281097
MDL:MFCD00043849
CID:727614
PubChem ID:102491
Update Time:2025-09-27

methyl 2-ethylhexanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Hexanoic acid,2-ethyl-, methyl ester
    • METHYL 2 ETHYL HEXANOATE
    • methyl 2-ethylhexanoate
    • 2-Ethyl-methyl ester hexanoic acid
    • 2-Ethylhexanoic acid methyl ester
    • MDL: MFCD00043849
    • Inchi: 1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3
    • InChI-Schlüssel: KICUISADAVMYCJ-UHFFFAOYSA-N
    • Lächelt: O=C(C(CCCC)CC)OC

methyl 2-ethylhexanoate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR867-100mg
methyl 2-ethylhexanoate
816-19-3 95%
100mg
¥396.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR867-250mg
methyl 2-ethylhexanoate
816-19-3 95%
250mg
¥670.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSR867-1g
methyl 2-ethylhexanoate
816-19-3 95%
1g
¥2182.0 2024-04-17
abcr
AB471860-250 mg
2-Ethylhexanoic acid methylester, 95%; .
816-19-3 95%
250mg
€277.10 2023-04-21
abcr
AB471860-1 g
2-Ethylhexanoic acid methylester, 95%; .
816-19-3 95%
1g
€637.70 2023-04-21
eNovation Chemicals LLC
D757393-100mg
Hexanoic acid,2-ethyl-, methyl ester
816-19-3 95%+
100mg
$110 2024-06-07
Aaron
AR00592Z-5g
Hexanoic acid,2-ethyl-, methyl ester
816-19-3 98%
5g
$789.00 2025-01-22
Aaron
AR00592Z-10g
Hexanoic acid,2-ethyl-, methyl ester
816-19-3 98%
10g
$1318.00 2025-01-22
eNovation Chemicals LLC
D757393-100mg
Hexanoic acid,2-ethyl-, methyl ester
816-19-3 95%+
100mg
$100 2025-02-20
eNovation Chemicals LLC
D757393-250mg
Hexanoic acid,2-ethyl-, methyl ester
816-19-3 95%+
250mg
$135 2025-02-20

methyl 2-ethylhexanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diethyl ether ,  Triethylborane Catalysts: 3H-Dinaphtho[2,1-c:1′,2′-e]stannepin, 4-(1,1-dimethylethyl)-4,5-dihydro-, (11bS)… Solvents: Diethyl ether ,  Hexane ;  24 h, 21 °C
Referenz
Enantioselective hydrogen transfer reactions from chiral binaphthyl variants of tin hydrides to prochiral radicals
Blumenstein, Michael; et al, Tetrahedron: Asymmetry, 2003, 14(19), 3069-3077

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium bromide ,  Tempo Solvents: Methanol ;  48 h, 60 °C
Referenz
Efficient and simple approaches towards direct oxidative esterification of alcohols
Ray, Ritwika; et al, Chemistry - A European Journal, 2014, 20(47), 15618-15624

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
A novel derivatization procedure for the determination of traces of polar organic compounds in water using static headspace gas chromatography
Neu, H. J.; et al, Fresenius' Journal of Analytical Chemistry, 1991, 340(2), 65-70

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Benzoic acid ,  4H-1,2,4-Triazolium, 3-phenyl-1-(2,4,6-trichlorophenyl)-4-(2,4,6-trimethylphenyl… Solvents: Tetrahydrofuran ;  6 h, rt
Referenz
N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading
Harnying, Wacharee ; et al, Angewandte Chemie, 2021, 60(36), 19631-19636

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid ,  1,4-Bis(diphenylphosphino)butane Catalysts: Palladium(1+), aquahydrobis(tricyclohexylphosphine)-, (SP-4-1)-, tetrafluorobora… Solvents: Tetrahydrofuran
Referenz
Use of a cationic hydridoaquopalladium(II) complex as a catalyst for olefin hydroesterification
Huh, Keun Tae; et al, Bulletin of the Korean Chemical Society, 1994, 15(4), 304-6

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid ;  10 h, 80 - 85 °C
Referenz
A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids
Rekha, Vamsi V.; et al, Organic Process Research & Development, 2009, 13(4), 769-773

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid
Referenz
Production of 5,8-diethyl-7-hydroxy-6-dodecanone oxime
Olszanowski, Andrzej; et al, Przemysl Chemiczny, 1981, 60(11-12), 537-8

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 2-(Methylamino)ethanol ,  Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Acetone ;  24 h, 25 °C
Referenz
Iridium-catalyzed oxidative methyl esterification of primary alcohols and diols with methanol
Yamamoto, Nobuyuki; et al, Journal of Organic Chemistry, 2011, 76(8), 2937-2941

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: 1,2-Dichloroethane ;  10 min, 10 °C
Referenz
Mild method for conversion of N-alkoxyamides to esters using N-chloro-N-(phenylsulfonyl)benzenesulfonamide
Bhalerao, Sushant ; et al, Tetrahedron Letters, 2023, 123,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Process for the manufacture of carboxylic acid methyl esters
, European Patent Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Palladium chloride ,  Bis(2-methoxyphenyl)phenylphosphine Solvents: 1,4-Dioxane ;  48 h, 4 MPa, 100 °C
Referenz
The Pd-catalysed hydromethoxycarbonylation of aliphatic internal alkenes with minimal double bond isomerisation
Bredenkamp, Tyler ; et al, Catalysis Communications, 2017, 96, 74-78

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Palladium chloride ,  Bis(2-methoxyphenyl)phenylphosphine Solvents: 1,4-Dioxane ;  48 h, 4 MPa, 100 °C
Referenz
The Pd-catalysed hydromethoxycarbonylation of aliphatic internal alkenes with minimal double bond isomerisation
Bredenkamp, Tyler ; et al, Catalysis Communications, 2017, 96, 74-78

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Acetone
Referenz
Photoassisted methoxycarbonylation of straight-chain terminal olefins under ambient conditions
Gao, Da Bin; et al, Chinese Chemical Letters, 1998, 9(5), 423-425

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium chloride Catalysts: Palladium chloride Solvents: Methanol
Referenz
Electrode-mediated catalytic carbonylation of olefins
Wayner, D. D. M.; et al, Journal of Molecular Catalysis, 1988, 48(1), 15-19

methyl 2-ethylhexanoate Raw materials

methyl 2-ethylhexanoate Preparation Products

methyl 2-ethylhexanoate Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:816-19-3)methyl 2-ethylhexanoate
Bestellnummer:A1179162
Bestandsstatus:in Stock
Menge:1.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 01:41
Preis ($):251.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:816-19-3)methyl 2-ethylhexanoate
A1179162
Reinheit:99%
Menge:1.0g
Preis ($):251.0
Email